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Compound of Interest

Compound Name: Pentaerythritol Distearate

Cat. No.: B084074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pentaerythritol Distearate is a diester of the polyol pentaerythritol and stearic acid, belonging

to the broader class of pentaerythritol esters. Its unique molecular architecture, featuring a

central neopentyl core with two long-chain fatty acid substituents and two free hydroxyl groups,

imparts a combination of lipophilic and hydrophilic characteristics. This structure makes it a

valuable excipient in the pharmaceutical and cosmetic industries, where it functions primarily as

an emulsifier, thickener, and stabilizer in various formulations. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis, and

analytical characterization of Pentaerythritol Distearate. Detailed experimental protocols and

data interpretation are included to assist researchers and drug development professionals in its

application.

Chemical Structure and Identification
Pentaerythritol Distearate is structurally defined as the 2,2-bis(hydroxymethyl)propane-1,3-

diyl diester of octadecanoic acid. The central carbon atom of the pentaerythritol backbone is

quaternary, and the molecule possesses two ester linkages and two primary alcohol functional

groups.

The key identifiers for Pentaerythritol Distearate are summarized in the table below.
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Identifier Value

IUPAC Name
[2,2-bis(hydroxymethyl)-3-

octadecanoyloxypropyl] octadecanoate

Systematic Name
2,2-bis(hydroxymethyl)propane-1,3-diyl

distearate[1]

CAS Number 13081-97-5[1]

Molecular Formula C₄₁H₈₀O₆[1]

Molecular Weight 669.07 g/mol

Physicochemical Properties
Pentaerythritol Distearate is typically a white to off-white, waxy solid at room temperature. Its

physical and chemical properties are dictated by the presence of both the long, nonpolar

stearate chains and the polar hydroxyl groups.

A summary of its key physicochemical properties is presented in the following table.

Property Value Reference

Appearance White to off-white solid

Melting Point ~49-54 °C

Boiling Point (Predicted) 680.8 ± 50.0 °C

Density (Predicted) 0.945 ± 0.06 g/cm³

Solubility
Very low in water. Soluble in

various organic solvents.

Synthesis and Purification
Synthesis
Pentaerythritol Distearate is synthesized via the direct esterification of pentaerythritol with two

molar equivalents of stearic acid. The reaction is typically catalyzed by an acid and driven to
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completion by the removal of water, a byproduct of the reaction.

Caption: Synthesis Workflow for Pentaerythritol Distearate.

Experimental Protocol: Synthesis of Pentaerythritol Distearate

This protocol is adapted from established methods for the synthesis of pentaerythritol esters.

Materials:

Pentaerythritol

Stearic Acid

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

Toluene (optional, as an azeotropic solvent)

Sodium bicarbonate solution (5% w/v)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for recrystallization (e.g., ethanol, isopropanol)

Equipment:

Three-necked round-bottom flask

Dean-Stark apparatus or a similar setup for water removal

Condenser

Heating mantle with a magnetic stirrer

Thermometer or temperature probe

Separatory funnel
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Rotary evaporator

Filtration apparatus (e.g., Büchner funnel)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

Dean-Stark apparatus connected to a condenser, and a thermometer, add pentaerythritol (1

molar equivalent) and stearic acid (2 molar equivalents).

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of

the reactants).

Esterification: Heat the mixture to 150-180°C with vigorous stirring. If using toluene, the

water of reaction will be removed azeotropically and collected in the Dean-Stark trap.

Alternatively, the reaction can be carried out under a vacuum to facilitate water removal.

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction

is considered complete when the starting materials are consumed or the acid value reaches

a low, constant value.

Work-up:

Cool the reaction mixture to room temperature.

If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl

acetate).

Wash the organic phase sequentially with a 5% sodium bicarbonate solution to neutralize

the acid catalyst, followed by water and then brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude product.
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Purification
The crude Pentaerythritol Distearate is purified by recrystallization to remove unreacted

starting materials and byproducts.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: Choose a suitable solvent in which Pentaerythritol Distearate is

sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g.,

ethanol, isopropanol).

Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization

solvent.

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can

be added, and the solution briefly heated before hot filtration to remove the charcoal.

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further

cooling in an ice bath to induce crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a

small amount of cold solvent, and dry them in a vacuum oven.

Analytical Characterization
The identity and purity of the synthesized Pentaerythritol Distearate are confirmed using

various analytical techniques, primarily spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Pentaerythritol
Distearate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b084074#pentaerythritol-distearate-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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